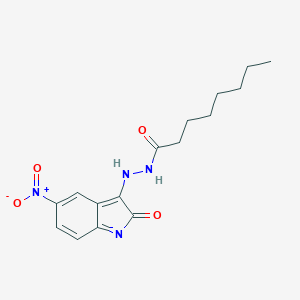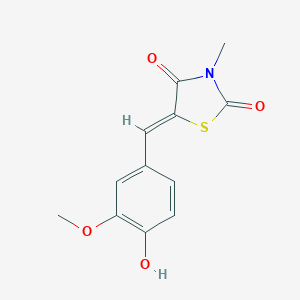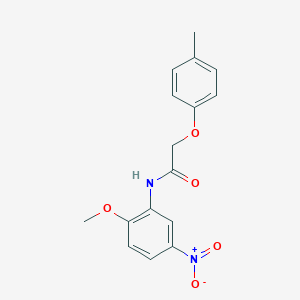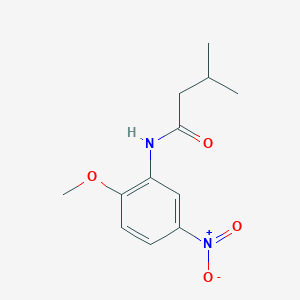![molecular formula C17H10N2O2 B229696 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 and has since been used in various scientific research studies to understand its mechanism of action and potential benefits.
Mecanismo De Acción
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body, including in the brain and immune system. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 has been shown to have a range of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and inducing apoptosis (cell death) in cancer cells. It has also been shown to modulate the immune system and improve neurological function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 in lab experiments is its well-established mechanism of action and pharmacology. It has also been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that its effects can be variable depending on the experimental conditions and the specific disease model being studied.
Direcciones Futuras
There are several potential future directions for research on 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2. One area of interest is its potential use as a therapeutic agent for neurological disorders, particularly epilepsy and multiple sclerosis. Another area of interest is its potential anti-cancer properties, which could be further explored in preclinical and clinical studies. Additionally, there is a need for more studies to understand the long-term effects and safety profile of 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2.
Métodos De Síntesis
The synthesis of 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 involves several steps, including the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 1,3-dimethyl-2-imidazolidinone to form the final product.
Aplicaciones Científicas De Investigación
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. It has also been studied for its potential anti-inflammatory, analgesic, and anti-cancer properties.
Propiedades
Fórmula molecular |
C17H10N2O2 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
1-(pyridine-3-carbonyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C17H10N2O2/c20-16(12-6-3-9-18-10-12)19-14-8-2-5-11-4-1-7-13(15(11)14)17(19)21/h1-10H |
Clave InChI |
CLACDDAWBPYPHD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CN=CC=C4 |
SMILES canónico |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)



![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)

